molecular formula C8H11NO3 B13633128 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid

7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Katalognummer: B13633128
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: IDLXWOAXHYKGHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS 2731010-85-6) is a bicyclic organic compound characterized by its fused ring system containing both a carboxylic acid ( citation:5 ) and a ketone functional group. With a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol citation:1 , this structure serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic framework makes it a privileged structure for designing active pharmaceutical ingredients (APIs), particularly as a precursor for novel beta-lactam antibiotics and other therapeutic agents that target bacterial enzymes. The compound features a carboxyl group, which, as is typical of carboxylic acids ( citation:5 ), can act as a hydrogen-bond donor and acceptor, influencing its solubility and binding interactions with biological targets. Furthermore, this group can be readily functionalized to create amides, esters, and other derivatives, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds. The presence of the carbonyl at the 7-position also provides a site for further chemical modification. Sourced from reliable suppliers and offered with high purity specifications citation:4 , this chemical is an essential tool for researchers synthesizing and evaluating new chemical entities. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind.

Eigenschaften

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-6-5-2-1-3-8(4-5,9-6)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

InChI-Schlüssel

IDLXWOAXHYKGHK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(C1)(NC2=O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves constructing the bicyclic azabicyclo[3.2.1]octane core with a ketone (7-oxo) and a carboxylic acid functional group at the 5-position. The key challenge is the formation of the bicyclic ring system with the correct regiochemistry and stereochemistry.

Two principal synthetic approaches have been documented:

  • Intramolecular Cyclization of Suitable Precursors:
    This involves the cyclization of amino or amide precursors containing appropriately positioned functional groups under controlled conditions to form the bicyclic ring system. For example, α-alkylation of cyclopentanone derivatives followed by intramolecular cyclization has been used to form the azabicyclo[3.2.1]octane core.

  • Rearrangement Reactions:
    Rearrangements such as the Beckmann rearrangement and norbornadiene rearrangement have been employed to access the 2-azabicyclo[3.2.1]octane skeleton. These methods often start from bicyclic ketones or related precursors and involve ring expansions or contractions to achieve the desired bicyclic structure.

Specific Synthetic Routes

Step Description Reagents/Conditions Yield/Notes
1 α-Alkylation of cyclopentanone to form substituted cyclopentanone Alkyl halides, base (e.g., LDA) High yield reported
2 α-Bromination of substituted cyclopentanone Brominating agent (e.g., NBS) Facilitates ring closure
3 Intramolecular cyclization to form bicyclic azabicyclo[3.2.1]octan-3-one Heating, base or acid catalysis Produces ketone intermediate
4 Reduction or functional group transformations to install carboxylic acid at position 5 LiAlH4 reduction, oxidation steps Controlled to maintain bicyclic integrity
5 Final purification and isolation of 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid Chromatography, recrystallization Yields vary; stereochemistry confirmed by NMR and X-ray

This approach is supported by the work of Lundt et al. and others who have synthesized similar bicyclic amides and ketones as precursors to the target compound.

Alternative Method: Radical Cyclization

A radical cyclization strategy has been reported for related bicyclic amino acid analogues, such as 8-azabicyclo[3.2.1]octane-1-carboxylic acid, which shares structural similarities. This method involves:

  • Radical initiation on α-allyl protected proline derivatives.
  • Intramolecular cyclization forming the bicyclic framework.
  • Subsequent functional group manipulations to yield the carboxylic acid.

This method offers a straightforward route with high yields and uses readily available starting materials.

Analysis of Preparation Methods

Reaction Conditions and Catalysts

  • Solvents: Toluene and other non-polar solvents are commonly used to facilitate cyclization reactions, providing an inert medium.
  • Catalysts: Lewis acids or bases can catalyze cyclizations; sodium chloride has been reported to aid in reaction facilitation by stabilizing intermediates.
  • Temperature: Elevated temperatures (e.g., 150-160 °C) are often required to drive intramolecular cyclization and rearrangement reactions.

Yields and Purity

  • Yields for bicyclic ketone intermediates typically range from moderate to high (60–85%) depending on the precursor and reaction conditions.
  • Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
  • Stereochemical outcomes are critical and verified by chiral chromatography or X-ray crystallography.

Research Findings and Comparative Data

Synthetic Efficiency

Method Key Advantages Limitations Yield Range
Intramolecular Cyclization High regio- and stereoselectivity; well-established Requires multiple steps; sensitive to reaction conditions 60–85%
Rearrangement (Beckmann, Norbornadiene) Access to complex bicyclic frameworks Harsh conditions; potential side reactions Moderate
Radical Cyclization Simple starting materials; high yield Radical control can be challenging High (reported >70%)

Structural Variants and Derivatives

Modifications on the bicyclic ring, such as esterification or substitution at various positions, have been explored to tune biological activity and solubility. For example, tert-butyl esters of related compounds have been synthesized to improve handling and reactivity in downstream applications.

Summary Table: Preparation Methods Overview

Preparation Method Starting Materials Key Steps Reaction Conditions Yield Notes
Intramolecular Cyclization Cyclopentanone derivatives, amines α-Alkylation, bromination, cyclization Heating (150-160 °C), base/acid catalysis 60-85% Stereoselective; well-studied
Rearrangement Norbornadiene, ketones Beckmann rearrangement, ring expansion High temperature, acid catalysis Moderate Complex reaction control
Radical Cyclization α-Allyl protected prolines Radical initiation, cyclization Radical initiators, mild heating High Efficient for bicyclic amino acid analogues

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylselenyl bromide for cyclization, and catalytic agents for asymmetric reactions . Conditions often involve controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Wirkmechanismus

The mechanism of action of 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure allows it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological activities and pathways, making it a valuable compound for research .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Azabicyclo and Thia-Azabicyclo Families

The following table summarizes key structural and functional differences between 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid and related compounds:

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Properties References
7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid Bicyclo[3.2.1]octane - 6-aza
- 7-oxo
- 5-carboxylic acid
Hypothesized antimicrobial activity Likely polar due to carboxylic acid; pH-dependent solubility inferred from cephalosporins N/A (speculative)
(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cephalosporin (bicyclo[4.2.0]) - 5-thia (sulfur)
- β-lactam ring
- Prop-1-enyl side chain
- 4-hydroxyphenyl group
Broad-spectrum β-lactam antibiotic Crystallinity meets pharmacopeial standards; pH-sensitive
Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenylpiperazin-1-yl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate (Aderbasib) Spiro[2.5]octane - 5-aza
- Hydroxyamino and phenylpiperazine groups
Antineoplastic (ErbB Sheddase inhibitor) Lipophilic due to ester and aromatic groups; stable under refrigeration
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid (7-ethyl-5-(hydroxymethyl)-7-methyl-) Bicyclo[3.2.1]octane - 6-oxa (oxygen)
- Hydroxymethyl and ethyl/methyl groups
Unknown; potential synthetic intermediate Liquid at room temperature; no crystallinity data
tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate Spiro[2.5]octane - tert-Butyl ester
- 1-oxa, 5-aza
Lab reagent (no therapeutic use reported) Low acute toxicity; stable under dry storage

Physicochemical and Stability Comparisons

  • Crystallinity and pH : Cephalosporin analogs () meet pharmacopeial crystallinity standards and exhibit pH-dependent solubility, critical for formulation stability. The 7-oxo-6-azabicyclo compound’s crystallinity remains uncharacterized but may align with carboxylic acid derivatives like (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride, which is commercially available as a stable salt .
  • Reactivity : The tert-butyl ester in enhances lipophilicity and shelf life compared to free carboxylic acids, which may hydrolyze under acidic conditions .

Q & A

Q. What are the optimal synthetic routes for 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves bicyclic lactam formation via intramolecular cyclization. A tert-butoxycarbonyl (Boc) protecting group is often used to stabilize intermediates and direct regioselectivity . Key steps:

Cyclization: Use carbodiimide coupling agents (e.g., EDC/HOBt) to form the bicyclic core.

Deprotection: Remove Boc groups under acidic conditions (e.g., TFA) to yield the free carboxylic acid.

Stereochemical Control: Employ chiral catalysts or resolve enantiomers via preparative HPLC with chiral columns .

Validation: Confirm stereochemistry using X-ray crystallography or NOESY NMR .

Q. What analytical techniques are recommended for characterizing 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR to confirm bicyclic structure and substituent positions. Look for characteristic lactam carbonyl peaks at ~170 ppm in 13C NMR .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ expected for C9H11NO4: 198.0766).
  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction .
  • HPLC Purity Assessment: Use C18 columns with 0.1% TFA in water/acetonitrile gradients (USP methods) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for derivatives of this compound?

Methodological Answer: Bioactivity variations often arise from:

  • Stereochemical Impurities: Use chiral HPLC to isolate enantiomers and retest .
  • Assay Conditions: Standardize cell-based assays (e.g., MIC testing for antibiotics) with controls like amoxicillin .
  • Structural Modifications: Compare substituent effects (e.g., thiazole vs. tetrazole groups) using SAR tables .

Example SAR Table (Antibacterial Activity):

DerivativeR-GroupMIC (μg/mL)Notes
1Thiadiazole0.5Broad-spectrum
2Tetrazole2.0β-lactamase stable

Q. What strategies improve the compound’s stability under physiological pH conditions?

Methodological Answer:

  • pH Stability Testing: Incubate at pH 2–9 (37°C, 24h) and monitor degradation via HPLC. Carboxylic acid groups are prone to decarboxylation at low pH .
  • Prodrug Design: Esterify the carboxylic acid to enhance stability (e.g., acetoxymethyl esters ).
  • Lyophilization: Store as a lyophilized powder at -20°C to prevent hydrolysis .

Stability Data:

pHDegradation (%)Major Byproduct
295Decarboxylated lactam
7.415None detected

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Impurity Interference: Use gradient HPLC to isolate impurities (e.g., penicillanic acid derivatives ).
  • Dynamic NMR: Resolve tautomeric equilibria (e.g., keto-enol) by variable-temperature 1H NMR .
  • Cross-Validation: Compare IR carbonyl stretches (1750–1680 cm⁻¹) with computational models (DFT) .

Q. What methodologies are effective for designing derivatives with improved pharmacokinetics?

Methodological Answer:

  • LogP Optimization: Introduce hydrophilic groups (e.g., hydroxymethyl) to reduce LogP from 1.8 to 0.5 .
  • Metabolic Stability: Replace labile esters (e.g., acetoxymethyl) with stable ethers .
  • In Vivo Testing: Use rodent models to assess bioavailability and half-life.

Derivative Properties:

DerivativeLogPHalf-life (h)Bioavailability (%)
Parent1.81.225
Hydroxymethyl0.53.565

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.